(R)-(+)-3-Methylcyclopentanone

Catalog No.
S1895646
CAS No.
6672-30-6
M.F
C6H10O
M. Wt
98.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-3-Methylcyclopentanone

CAS Number

6672-30-6

Product Name

(R)-(+)-3-Methylcyclopentanone

IUPAC Name

(3R)-3-methylcyclopentan-1-one

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3/t5-/m1/s1

InChI Key

AOKRXIIIYJGNNU-RXMQYKEDSA-N

SMILES

CC1CCC(=O)C1

Canonical SMILES

CC1CCC(=O)C1

Isomeric SMILES

C[C@@H]1CCC(=O)C1

The exact mass of the compound (R)-(+)-3-Methylcyclopentanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(+)-3-Methylcyclopentanone (CAS 6672-30-6) is a highly pure chiral cyclic ketone characterized by a defined stereocenter at the C3 position and an optical rotation of [α]D20 = +144° to +150° (c = 4.5 in methanol) . In industrial and laboratory settings, it serves as a critical chiral building block for the asymmetric synthesis of complex natural products, pharmaceutical intermediates, and specialized fragrance profiles . Unlike achiral precursors that require expensive asymmetric catalysis downstream, this enantiopure starting material provides pre-installed stereocontrol, making it a highly efficient precursor for ring-opening reactions, Grignard additions, and Baeyer-Villiger oxidations [1].

Substituting (R)-(+)-3-methylcyclopentanone with its racemic counterpart fundamentally compromises target-oriented asymmetric synthesis. Utilizing the racemate in multi-step annulation or oxidation sequences produces a 1:1 mixture of diastereomers or enantiomers, effectively halving the yield of the desired stereoisomer and necessitating resource-intensive chiral chromatography for downstream resolution [1]. Furthermore, substituting with the (S)-(-)-enantiomer completely inverts the stereochemical outcome, which is unacceptable for pharmaceutical applications where only one enantiomer exhibits the target biological activity[2]. For analytical applications, replacing the enantiopure compound with a racemate nullifies chiroptical signals, rendering it useless as a calibration standard for circular dichroism or chiral gas chromatography [3].

Absolute Stereocontrol in Multi-Step Annulation and Lactonization

In the synthesis of chiral δ-lactones and cyclosarkomycin precursors, starting with enantiopure (R)-(+)-3-methylcyclopentanone ensures the correct absolute configuration of the final product. When subjected to Grignard addition and ozonolysis, the (R)-enantiomer reliably transfers its chirality to the resulting 5-oxoalkanals (e.g., (R)-3-methyl-5-oxohexanal)[1]. Using the racemic mixture yields a 1:1 mixture of enantiomeric products, halving the effective yield and requiring chiral chromatography.

Evidence DimensionEnantiomeric purity of downstream intermediates
Target Compound Data>98% ee (retains the chirality of the starting material)
Comparator Or BaselineRacemic 3-methylcyclopentanone (yields 0% ee, 1:1 enantiomeric mixture)
Quantified Difference~50% reduction in target enantiomer yield and total loss of stereopurity
ConditionsMulti-step synthesis involving Grignard addition, dehydration, and ozonolysis

Procuring the enantiopure (R)-isomer bypasses the need for expensive downstream chiral resolution in pharmaceutical intermediate synthesis.

High-Resolution Signal Clarity in Chiroptical Spectroscopy (REMPI-CD)

(R)-(+)-3-methylcyclopentanone serves as a critical benchmark for evaluating Resonance Enhanced Multiphoton Ionization Circular Dichroism (REMPI-CD). Studies show that the pure (R)-enantiomer provides a highly resolved, stable positive CD signal (+0.015 ± 0.005) at specific multiphoton resonances [1]. In contrast, the racemic mixture exhibits a broadened, near-zero average signal dominated by statistical fluctuations due to the cancellation of opposite enantiomer signals in the laser focal volume [1].

Evidence DimensionREMPI-CD signal strength and stability
Target Compound Data+0.015 ± 0.005 (stable, resolved positive CD signal)
Comparator Or BaselineRacemic 3-methylcyclopentanone (~0 average signal with high statistical noise)
Quantified DifferenceAbsolute signal resolution vs. complete signal cancellation
ConditionsGas-phase (2+1) REMPI-CD spectroscopy using circularly polarized light at 397.5 nm excitations

For analytical instrument calibration and chiroptical method development, the enantiopure compound is strictly required to generate a measurable, non-zero baseline.

Chromatographic Resolution for Biocatalytic Profiling

In the development of novel ene-reductases, (R)-(+)-3-methylcyclopentanone and its (S)-counterpart are essential chromatographic standards for determining enzyme enantioselectivity. On a γ-DEX 225 chiral capillary column, the (R)-enantiomer elutes at a distinct retention time (7.8 min) compared to the (S)-enantiomer (7.9 min) [1]. Procurement of the pure (R)-isomer is necessary to accurately calibrate GC methods and quantify the stereochemical yield of biocatalytic reductions.

Evidence DimensionChromatographic retention time (tR) on chiral stationary phase
Target Compound DatatR = 7.8 min
Comparator Or Baseline(S)-(-)-3-methylcyclopentanone (tR = 7.9 min)
Quantified Difference0.1 min baseline separation for accurate ee% quantification
ConditionsGC analysis using γ-DEX 225 capillary column, 60°C to 180°C temperature gradient

Biocatalysis labs must procure the exact (R)-enantiomer to serve as an analytical standard for validating the enantiomeric excess of their enzymatic processes.

Conformational Stability for Matrix Isolation IR Spectroscopy

The (R)-enantiomer is utilized as a model chiral polyatomic molecule for high-resolution isolation matrix IR spectroscopy. When analyzed, (R)-(+)-3-methylcyclopentanone yields exceptionally highly resolved IR spectra, allowing precise differentiation of its equatorial (78%) and axial (22%) conformers [1]. Substituting with a crude or racemic mixture complicates the spectral assignments due to potential intermolecular interactions or lack of defined chiral-optical correlation.

Evidence DimensionSpectral resolution of conformers
Target Compound DataClear identification of 78% equatorial / 22% axial conformer distribution
Comparator Or BaselineRacemic mixtures (induces spectral ambiguity)
Quantified DifferenceUnambiguous assignment of conformer ratios
ConditionsLow-temperature matrix isolation IR spectroscopy / computational modeling

Researchers developing advanced spectroscopic techniques require the defined stereochemistry of the (R)-isomer to accurately map conformational dynamics without chiral interference.

Asymmetric Synthesis of Pharmaceutical Intermediates

This compound is the right choice as a starting material for synthesizing chiral δ-lactones and cyclosarkomycin precursors, where the pre-installed (R)-methyl group dictates downstream stereochemistry [1].

Calibration of Chiroptical Instruments

It serves as an essential benchmark for calibrating advanced spectroscopic systems like REMPI-CD and matrix-isolation IR, due to its well-defined optical rotation and rigid conformational profile [2].

Biocatalytic Assay Standardization

It is a crucial analytical standard for chiral gas chromatography in biocatalysis, enabling the precise measurement of enantiomeric excess in ene-reductase and Baeyer-Villiger monooxygenase reactions [3].

Fragrance and Flavor Profiling

It is utilized in the fragrance industry where specific enantiomers impart distinct olfactory characteristics compared to their racemic counterparts, requiring high-ee procurement for reproducible scent profiles .

XLogP3

0.8

UNII

0374105OS0

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

6672-30-6

Wikipedia

(+)-3-methylcyclopentanone

Dates

Last modified: 08-16-2023

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